ANR 94 is a synthetic compound belonging to the class of 8-substituted 9-ethyladenines. [] It acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , ] This receptor subtype is involved in various physiological processes, including neurotransmission, immune responses, and cardiovascular regulation. ANR 94 has been extensively studied in the context of Parkinson's disease (PD) research due to the established role of A2AR in modulating dopaminergic neurotransmission. [, ]
The synthesis of 8-Ethoxy-9-ethyl-9H-purin-6-amine typically involves the reaction of 8-ethoxy-9-ethyladenine with specific reagents under controlled conditions. While detailed synthetic routes are often proprietary, general methods include:
The industrial production emphasizes high purity standards (≥99%) to ensure the compound's efficacy in research and potential therapeutic applications .
The molecular structure of 8-Ethoxy-9-ethyl-9H-purin-6-amine is characterized by a purine base with an ethoxy group at the 8-position and an ethyl group at the 9-position.
8-Ethoxy-9-ethyl-9H-purin-6-amine participates in several types of chemical reactions due to its functional groups:
The mechanism of action for 8-Ethoxy-9-ethyl-9H-purin-6-amine is not fully elucidated but is believed to involve:
8-Ethoxy-9-ethyl-9H-purin-6-amino has several potential applications in scientific research:
8-Ethoxy-9-ethyl-9H-purin-6-amine (ANR-94) is a synthetically modified purine derivative characterized by strategic substitutions at the C8 and N9 positions. Its molecular formula is C₉H₁₃N₅O, with a molecular weight of 207.23 g/mol. The SMILES notation (CCN1C2=NC=NC(N)=C2N=C1OCC) explicitly defines its ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) moieties [2] [6]. This places it within the 8,9-disubstituted adenine class of compounds, distinguished from canonical adenosine by:
Table 1: Structural Comparison of Key Purine Analogues
Compound Name | C8 Substituent | N9 Substituent | Core Structure |
---|---|---|---|
Adenosine | H | β-D-Ribofuranosyl | Purine |
8-Bromo-9-ethyl-9H-purin-6-amine | Br | Ethyl | Purine |
8-Ethyl-9-methyl-9H-purin-6-amine | Ethyl | Methyl | Purine |
8-Ethoxy-9-ethyl-9H-purin-6-amine | Ethoxy | Ethyl | Purine |
These modifications confer high rigidity and lipophilicity (predicted logP ~1.41), facilitating blood-brain barrier penetration. Crystallographic studies of adenosine receptors reveal that the ethoxy group occupies a subpocket in the ligand-binding domain, while the ethyl chain enhances hydrophobic interactions with transmembrane helices [5].
The development of ANR-94 emerged from systematic structure-activity relationship (SAR) studies on 8-substituted adenylates in the 2000s. Key milestones include:
Table 2: Evolution of Adenosine Receptor Antagonists
Year | Compound Class | Key Advancement | Human A₂AR Ki |
---|---|---|---|
1990s | Xanthine derivatives | Non-selective antagonism | >1,000 nM |
2005 | 8-Ethoxy-9-ethyladenine | Improved A₂AR selectivity | ~650 nM |
2010 | ANR-94 | Enhanced affinity (46 nM) and oral bioavailability | 46 nM |
This progression leveraged insights from GPCR crystallography, particularly the 2008 A₂AAR structure, which elucidated subpocket topology for 8-alkoxy substitutions [3] [5].
Neurodegenerative Applications
ANR-94 demonstrates robust efficacy in Parkinson’s disease (PD) models through dual mechanisms:
Table 3: ANR-94 Efficacy in Parkinson’s Disease Models
Model | Dose | Key Effect | Mechanistic Insight |
---|---|---|---|
Haloperidol-induced catalepsy | 5 mg/kg i.p. | 90% reversal in motor impairment | A₂AR-D₂R heterodimer disruption |
6-OHDA-lesioned rats | 1 mg/kg + L-DOPA | 120% increase in contralateral rotations | Striatal dopamine release potentiation |
MPTP-treated mice | 0.5 mg/kg/day | 70% TH⁺ neuron survival vs. control | Glial NF-κB pathway inhibition |
Oncology Applications
Emerging evidence implicates A₂AR blockade in tumor microenvironment modulation:
The compound’s dual therapeutic profile underscores its potential as a multimodal agent in disorders with shared pathophysiology of purinergic dysregulation.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9